molecular formula C5H9BrClN B12311552 6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride

6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B12311552
M. Wt: 198.49 g/mol
InChI Key: YCHJSCCHBYABFP-UHFFFAOYSA-N
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Description

6-Bromo-3-azabicyclo[310]hexane hydrochloride is a heterocyclic compound that contains a bromine atom and a nitrogen atom within a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the cyclopropanation of alpha-diazoacetates. One common method includes the use of Ru (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru (II) catalysis .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process involves careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The bicyclic structure allows it to fit into active sites of proteins, thereby affecting their function. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Similar bicyclic structure but with methyl groups instead of bromine.

    3-Azabicyclo[3.1.0]hexane: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness

6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C5H9BrClN

Molecular Weight

198.49 g/mol

IUPAC Name

6-bromo-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C5H8BrN.ClH/c6-5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2;1H

InChI Key

YCHJSCCHBYABFP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2Br)CN1.Cl

Origin of Product

United States

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